molecular formula C18H25N7O4 B11574235 2,4-Bis(morpholin-4-YL)-6-[(6-propoxypyridazin-3-YL)oxy]-1,3,5-triazine

2,4-Bis(morpholin-4-YL)-6-[(6-propoxypyridazin-3-YL)oxy]-1,3,5-triazine

Cat. No.: B11574235
M. Wt: 403.4 g/mol
InChI Key: ZBDFIAUNMMDHCQ-UHFFFAOYSA-N
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Description

2,4-Bis(morpholin-4-YL)-6-[(6-propoxypyridazin-3-YL)oxy]-1,3,5-triazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazine core substituted with morpholine and pyridazine groups, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(morpholin-4-YL)-6-[(6-propoxypyridazin-3-YL)oxy]-1,3,5-triazine typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The morpholine groups are introduced via nucleophilic substitution reactions, where morpholine displaces chlorine atoms on the triazine ring. The final step involves the attachment of the propoxypyridazine moiety through an etherification reaction, using suitable reagents and conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(morpholin-4-YL)-6-[(6-propoxypyridazin-3-YL)oxy]-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,4-Bis(morpholin-4-YL)-6-[(6-propoxypyridazin-3-YL)oxy]-1,3,5-triazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential, including its role as a drug candidate for treating specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Bis(morpholin-4-YL)-6-[(6-propoxypyridazin-3-YL)oxy]-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s morpholine and pyridazine groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis(morpholin-4-YL)-1,3,5-triazine: Lacks the propoxypyridazine group, resulting in different chemical and biological properties.

    6-[(6-propoxypyridazin-3-YL)oxy]-1,3,5-triazine: Does not contain morpholine groups, affecting its reactivity and applications.

Uniqueness

2,4-Bis(morpholin-4-YL)-6-[(6-propoxypyridazin-3-YL)oxy]-1,3,5-triazine is unique due to the combination of morpholine and propoxypyridazine groups on the triazine core. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C18H25N7O4

Molecular Weight

403.4 g/mol

IUPAC Name

4-[4-morpholin-4-yl-6-(6-propoxypyridazin-3-yl)oxy-1,3,5-triazin-2-yl]morpholine

InChI

InChI=1S/C18H25N7O4/c1-2-9-28-14-3-4-15(23-22-14)29-18-20-16(24-5-10-26-11-6-24)19-17(21-18)25-7-12-27-13-8-25/h3-4H,2,5-13H2,1H3

InChI Key

ZBDFIAUNMMDHCQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NN=C(C=C1)OC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Origin of Product

United States

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